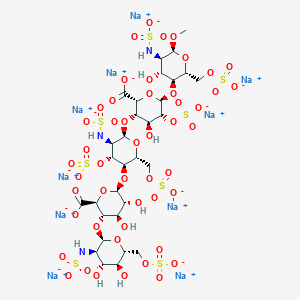
Fondaparinux (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fondaparinux sodium is a synthetic anticoagulant that selectively inhibits factor Xa. It is primarily used for the prevention and treatment of venous thromboembolic events, such as deep vein thrombosis and pulmonary embolism. Fondaparinux sodium is also utilized in the management of acute coronary syndromes .
准备方法
Synthetic Routes and Reaction Conditions
Fondaparinux sodium is synthesized through a complex multi-step process involving the assembly of a pentasaccharide sequence. The synthesis typically involves glycosylation reactions to link monosaccharide units, followed by sulfation and other modifications to achieve the desired structure . The process includes:
Glycosylation: Monosaccharide units are linked using glycosyl donors and acceptors under controlled conditions.
Sulfation: The hydroxyl groups of the saccharide units are sulfated using sulfur trioxide-pyridine complex or similar reagents.
Purification: The final product is purified through chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of fondaparinux sodium involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes:
Preparation of Raw Materials: Weighing and mixing of raw materials according to the formulation.
Reaction Setup: Conducting the synthesis in reaction vessels with precise temperature and pH control.
Purification and Filtration: Using filtration and chromatography to remove impurities and achieve the desired purity.
Sterilization and Packaging: The final product is sterilized and packaged in prefilled syringes for clinical use
化学反应分析
Types of Reactions
Fondaparinux sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the sulfated groups, altering the compound’s activity.
Substitution: Substitution reactions can occur at the hydroxyl or sulfated groups, leading to different derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled pH and temperature.
Reduction: Sodium borohydride or similar reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of fondaparinux sodium, each with varying degrees of anticoagulant activity .
科学研究应用
Fondaparinux sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation and sulfation reactions.
Biology: Investigated for its interactions with various proteins and enzymes involved in coagulation.
Medicine: Extensively studied for its anticoagulant properties and used in clinical trials for various thromboembolic disorders.
Industry: Utilized in the development of new anticoagulant drugs and therapeutic agents
作用机制
Fondaparinux sodium exerts its anticoagulant effects by selectively binding to antithrombin III, which in turn inhibits factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. The high affinity binding to antithrombin III enhances its inhibitory activity by approximately 300-fold .
相似化合物的比较
Similar Compounds
Low-Molecular-Weight Heparins (LMWH): Such as enoxaparin and nadroparin.
Direct Oral Anticoagulants (DOACs): Such as rivaroxaban and apixaban.
Comparison
Fondaparinux Sodium vs. LMWH: Fondaparinux sodium has a more predictable pharmacokinetic profile and does not require routine monitoring, unlike LMWH. .
Fondaparinux Sodium vs. DOACs: Fondaparinux sodium is administered parenterally, whereas DOACs are taken orally. .
Fondaparinux sodium stands out due to its synthetic origin, high specificity for factor Xa, and minimal risk of contamination compared to biologically derived anticoagulants .
属性
分子式 |
C31H43N3Na10O49S8 |
|---|---|
分子量 |
1728.1 g/mol |
IUPAC 名称 |
decasodium;(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1 |
InChI 键 |
XEKSTYNIJLDDAZ-JASSWCPGSA-D |
手性 SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B10828837.png)
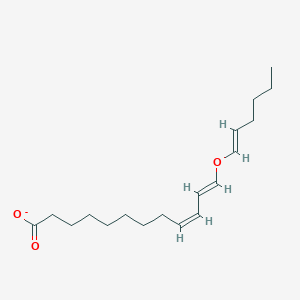
![6,6,9-Trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,4(6H)-dione](/img/structure/B10828849.png)


![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828870.png)

![(10S,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10828882.png)
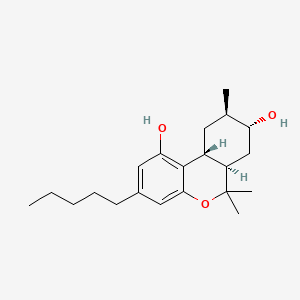
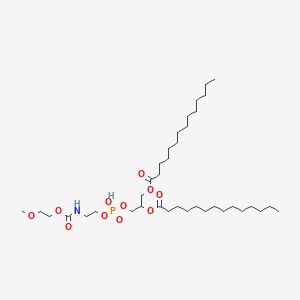

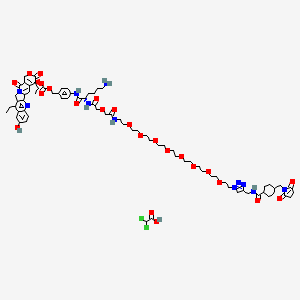

![tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B10828931.png)
